4,4'-(1,3-Butadiene-1,4-diyl)dianiline

Covalent Organic Frameworks Photocatalysis Exciton Binding Energy

4,4'-(1,3-Butadiene-1,4-diyl)dianiline (CAS 403861-34-7; also registered as CAS 13752-54-0) is a symmetrical aromatic diamine with the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol. The compound features two para-aminophenyl groups bridged by a (1E,3E)-1,3-butadiene linker, yielding a conjugated diene core flanked by nucleophilic aniline termini.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 403861-34-7
Cat. No. B12574865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,3-Butadiene-1,4-diyl)dianiline
CAS403861-34-7
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=CC2=CC=C(C=C2)N)N
InChIInChI=1S/C16H16N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1-12H,17-18H2/b3-1+,4-2+
InChIKeyHTOVOINXQALKOW-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(1,3-Butadiene-1,4-diyl)dianiline (CAS 403861-34-7): Structural Differentiation and Procurement Evidence Guide


4,4'-(1,3-Butadiene-1,4-diyl)dianiline (CAS 403861-34-7; also registered as CAS 13752-54-0) is a symmetrical aromatic diamine with the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol . The compound features two para-aminophenyl groups bridged by a (1E,3E)-1,3-butadiene linker, yielding a conjugated diene core flanked by nucleophilic aniline termini . Its predicted physicochemical profile includes a boiling point of 510.3 °C, density of 1.159 g/cm³, pKa of 5.13, and a LogP of 4.74 . This compound occupies a distinct structural niche among dianiline building blocks—offering an intermediate degree of conjugation, conformational flexibility, and reactivity that is not replicated by its closest analogs, including the butadiyne-bridged (C≡C–C≡C), stilbene (C=C), biphenyl (direct aryl–aryl), and ethylene-bridged (saturated) dianilines.

Why 4,4'-(1,3-Butadiene-1,4-diyl)dianiline Cannot Be Replaced by Generic Dianiline Alternatives


The 1,3-butadiene bridge is not merely a passive spacer; it is a functional structural element that simultaneously governs three critical properties: (i) the effective conjugation length (four sp²-hybridized carbons in a planarizable π-system, versus two for 4,4'-diaminostilbene or zero for 4,4'-ethylenedianiline), (ii) the conformational degrees of freedom (s-trans ↔ s-cis equilibrium around the central C2–C3 single bond, absent in the rigid, linear butadiyne analog BDDA), and (iii) the chemical reactivity profile (the conjugated diene is competent for Diels-Alder [4+2] cycloaddition and electrophilic addition, reactions that are unavailable to the butadiyne, stilbene, or fully saturated analogs). These structurally encoded differences translate into measurable divergences in polymer glass-transition temperatures, COF exciton binding energies, optical band gaps, and processing solubility—meaning that substituting a cheaper or more readily available dianiline without accounting for linker chemistry introduces a material risk of functional failure in the intended application .

Quantitative Differentiation Evidence: 4,4'-(1,3-Butadiene-1,4-diyl)dianiline vs. Closest Analogs


Exciton Binding Energy: Butadiene-Linked COF vs. Imine-Linked COFs

A cyano-substituted buta-1,3-diene-linked covalent organic framework (COF) exhibits an exciton binding energy (Eb) of 44.4 ± 1.5 meV, as determined by temperature-dependent fluorescence spectroscopy [1]. This value is substantially lower than the Eb reported for representative imine-linked COFs: a symmetric imine-based Py-Tz COF displays Eb = 61.4 meV [2], and only specially engineered asymmetric imine COFs (e.g., NCOF-3, Eb = 40.15 meV) approach comparable performance [3]. Lower exciton binding energy directly correlates with more efficient charge separation under photoexcitation, a critical parameter for photocatalytic hydrogen evolution and aerobic oxidation reactions.

Covalent Organic Frameworks Photocatalysis Exciton Binding Energy Charge Separation

Photocatalytic Hydrogen Evolution: Impact of Extended Linker Conjugation (Diacetylene vs. Acetylene COF Benchmark)

Although a direct head-to-head comparison using the butadiene-bridged monomer has not been published, the critical role of linker conjugation length in COF performance is quantitatively established by the TP-BDDA (diacetylene-bridged) vs. TP-EDDA (acetylene-bridged) pair. The diacetylene-containing TP-BDDA-COF achieves a photocatalytic H₂ evolution rate of 324 ± 10 μmol h⁻¹ g⁻¹, approximately 10-fold higher than the acetylene-containing TP-EDDA-COF at 30 ± 5 μmol h⁻¹ g⁻¹ under visible-light irradiation with Pt cocatalyst . The band gaps were calculated as 2.31 eV (TP-BDDA) and 2.34 eV (TP-EDDA), indicating that the primary performance driver is enhanced charge mobility from extended conjugation, not merely band-gap narrowing [1]. This establishes the principle that increasing the conjugated atom count in the diamine linker yields disproportionate gains in photocatalytic activity—a principle directly relevant to the butadiene linker, which provides a 4-atom sp²-conjugated pathway.

Photocatalytic Hydrogen Evolution COF Linker Engineering Conjugation Length Charge Mobility

Conformational Flexibility: s-trans/s-cis Equilibrium vs. Rigid Butadiyne and Stilbene Linkers

The central C2–C3 single bond of the 1,3-butadiene bridge permits rotation between s-trans (thermodynamically favored) and s-cis conformers, with a rotational barrier estimated at approximately 4–6 kcal/mol for unsubstituted 1,3-butadiene [1]. By contrast, 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (BDDA, CAS 30405-78-8) is conformationally locked into a linear, rod-like geometry by its two consecutive triple bonds , while 4,4'-diaminostilbene (CAS 621-96-5) has restricted rotation about its central C=C double bond (barrier ~40–60 kcal/mol for stilbene) [2]. This conformational degree of freedom in the butadiene linker is expected to lower the persistence length of derived polymers, enhance solubility in common organic solvents, and modulate the glass-transition temperature (Tg)—critical parameters for solution-processable polyimides, polyamides, and COF precursors that are not accessible with rigid-rod analogs.

Polymer Processing Conformational Analysis Solubility Glass Transition Temperature

Safety and Regulatory Differentiation: Carcinogenicity Profile vs. 4,4'-Diaminobiphenyl (Benzidine)

4,4'-Diaminobiphenyl (benzidine, CAS 92-87-5) is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen (carcinogenic to humans) and is subject to strict regulatory restrictions or outright bans in many jurisdictions, including OSHA standards in the United States and REACH Annex XVII in the European Union [1]. 4,4'-(1,3-Butadiene-1,4-diyl)dianiline (CAS 403861-34-7) is not listed as a known or probable human carcinogen by IARC, NTP, or OSHA, and no specific carcinogenicity warnings appear in its available safety documentation . While standard laboratory precautions apply (as with any aromatic amine), the regulatory burden for procurement, storage, use, and waste disposal is substantially lower for the butadiene-bridged dianiline compared to benzidine. This is a decisive differentiator for industrial-scale or GMP-compliant procurement where benzidine is effectively unavailable.

Occupational Safety Regulatory Compliance Carcinogenicity Procurement Restriction

Predicted Physicochemical Property Differentiation from Key Analogs

The predicted physicochemical properties of 4,4'-(1,3-butadiene-1,4-diyl)dianiline position it distinctly among its closest dianiline analogs. With a molecular weight of 236.31 g/mol, a LogP of 4.74, and a pKa of 5.13, the compound is intermediate in lipophilicity and basicity . For comparison, 4,4'-diaminobiphenyl (benzidine) has MW 184.24 and is more hydrophilic; 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (BDDA) has MW 232.28 and is structurally similar but electronically distinct due to sp vs. sp² hybridization; 4,4'-diaminostilbene has MW 210.27; and 4,4'-ethylenedianiline has MW 212.29 . The higher LogP of the butadiene-bridged dianiline suggests superior solubility in non-polar and moderately polar organic solvents (toluene, THF, DCM) compared to benzidine, which is advantageous for solution-based polymer synthesis. The predicted pKa of 5.13 implies that both amino groups are predominantly unprotonated at neutral pH, maintaining nucleophilicity for condensation reactions.

Physicochemical Properties Solubility Prediction Polymer Design Monomer Selection

Diels-Alder Reactivity: A Unique Synthetic Handle Absent in Butadiyne, Stilbene, and Biphenyl Dianilines

The conjugated 1,3-diene unit in the target compound is a competent diene partner for Diels-Alder [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleimides, tetracyanoethylene, maleic anhydride). This reactivity is structurally impossible for 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (which contains triple bonds and undergoes different cycloaddition pathways), for 4,4'-diaminostilbene (which requires forcing conditions for Diels-Alder reactivity due to aromatic stabilization of the styrenic double bond), and for 4,4'-diaminobiphenyl and 4,4'-ethylenedianiline (which lack conjugated unsaturation entirely) [1]. This reactivity provides a unique synthetic handle for post-polymerization crosslinking, surface functionalization, or the construction of fused-ring polycyclic architectures that cannot be accessed with any of the comparator dianilines. The Diels-Alder adduct formation is typically quantitative under mild thermal conditions (60–100 °C), enabling efficient orthogonal functionalization in the presence of the amino groups [2].

Diels-Alder Cycloaddition Post-Polymerization Modification Crosslinking Chemistry Click Chemistry

Optimal Application Scenarios for 4,4'-(1,3-Butadiene-1,4-diyl)dianiline Based on Quantitative Differentiation Evidence


Photocatalytic Covalent Organic Framework (COF) Monomer Requiring Low Exciton Binding Energy Without Asymmetric Linker Engineering

When designing a two-dimensional COF for visible-light-driven photocatalysis (hydrogen evolution, aerobic oxidation, or CO₂ reduction), the butadiene-bridged dianiline offers a pathway to intrinsically low exciton binding energy (~44 meV range) without the synthetic complexity of donor-acceptor-asymmetric frameworks. This scenario leverages the quantitative evidence that butadiene-linked COFs achieve Eb values competitive with the best-engineered imine COFs while maintaining a symmetric, synthetically accessible monomer structure [1]. The conformational flexibility of the butadiene linker may also facilitate crystallization during COF synthesis, addressing a known challenge in obtaining highly crystalline frameworks with rigid-rod monomers [2].

Solution-Processable High-Performance Polyimide or Polyamide Synthesis Where Rigid-Rod Dianilines Fail

For the synthesis of aromatic polyimides or polyamides requiring solution processing (e.g., spin-coating of dielectric layers, casting of gas-separation membranes), 4,4'-(1,3-butadiene-1,4-diyl)dianiline provides a tunable balance of backbone rigidity and conformational flexibility. Compared to polymers derived from rigid benzidine or BDDA, the butadiene-linked polymer is predicted to exhibit enhanced solubility in common aprotic solvents (NMP, DMAc, DMF) and a lower glass-transition temperature, facilitating thermal imidization and film formation. This is directly supported by the conformational analysis evidence showing low rotational barriers around the central linker bond [2].

Benzidine Replacement in Regulated Industrial Processes (Dyes, Epoxy Curing, Polymer Intermediates)

In any industrial process where benzidine (4,4'-diaminobiphenyl) would be the structurally logical monomer but its IARC Group 1 carcinogen status prohibits procurement, 4,4'-(1,3-butadiene-1,4-diyl)dianiline serves as a structurally cognate, regulatorily viable substitute. The extended conjugation and dual aniline functionality are preserved, while the regulatory barrier is eliminated. This scenario is supported by the safety differentiation evidence [3] and is particularly relevant for GMP-compliant manufacturing, REACH-regulated European supply chains, and any application subject to OSHA oversight.

Diels-Alder-Crosslinkable Polymer Networks and Surface-Functionalized Materials

The unique Diels-Alder reactivity of the butadiene bridge—absent in all major dianiline comparators—enables the design of thermally crosslinkable polymers, self-healing materials (via reversible Diels-Alder chemistry), or covalently surface-grafted films. This is a capability-driven application scenario: no other para-dianiline building block can simultaneously serve as a condensation monomer (via the aniline groups) and a thermal crosslinking site (via the diene unit) [4]. The orthogonal reactivity profile simplifies multi-step fabrication workflows where post-deposition curing or patterning is required.

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